H-gamma-Glu-Gly-Gly-OH
Overview
Description
“H-gamma-Glu-Gly-Gly-OH” is a glutamyl-L-amino acid . It is obtained by the formal condensation of the gamma-carboxy group of glutamic acid with the amino group of glycine . It is also known as “gamma-glutamyl-glycyl-glycine” and has a molecular formula of C9H15N3O6 .
Synthesis Analysis
The synthesis of “this compound” is linked to glutathione (GSH) metabolism . It is possibly yielded by the action of two enzymes: gamma-glutamyl transferase (γ-GT) or glutamate cysteine ligase (GCL) . The first step of glutathione synthesis, that is, the condensation of cysteine and on the gamma carboxylic group of glutamate is catalyzed by GCL .Molecular Structure Analysis
The molecular structure of “this compound” is derived from the formal condensation of the gamma-carboxy group of glutamic acid with the amino group of glycine . It has a molecular weight of 261.23 .Chemical Reactions Analysis
“this compound” can elicit excitatory effects on neurons likely by activating mainly the N-methyl-D-aspartate (NMDA) receptors . These effects are dependent on the integrity of synaptic transmission as they were blocked by tetrodotoxin (TTX) . At low concentration, “this compound” potentiated the responses of glutamate on NMDA receptors .Physical and Chemical Properties Analysis
“this compound” has a melting point of 176-178 °C and a boiling point of 749.0±60.0 °C . It has a density of 1.433±0.06 g/cm3 .Scientific Research Applications
Fragmentation Reactions of Protonated Peptides
Research into the fragmentation reactions of protonated peptides containing glutamine or glutamic acid, including sequences similar to H-gamma-Glu-Gly-Gly-OH, reveals insights into their stability and fragmentation patterns under different ionization conditions. This work is fundamental in mass spectrometry-based studies for peptide identification and sequencing, offering a deeper understanding of peptide behavior during analysis (Harrison, 2003).
Synthesis and Activity of Novel Glutathione Analogues
The synthesis and evaluation of novel glutathione analogues, which mimic the structural elements of peptides like this compound, contribute to our understanding of how peptide structure influences biological activity, particularly in the context of enzyme inhibition. These studies are crucial for the development of therapeutic agents targeting specific enzymatic pathways (Cacciatore et al., 2003).
Peptide Catalyzed Asymmetric Conjugate Addition Reactions
Investigations into peptides as catalysts for chemical reactions have shown that specific peptide sequences can influence the outcome of synthetic organic reactions, such as the conjugate addition of aldehydes to nitroethylene. This research opens new pathways for using peptides in synthetic chemistry to achieve high specificity and selectivity in reactions, providing an efficient entry into gamma2-amino acids (Wiesner et al., 2008).
Self-Assembly and Gelation of Oxidized Glutathione in Organic Solvents
The study of the self-assembly properties of peptides, including the oxidized form of glutathione (which shares structural similarities with this compound), in various solvents highlights the role of specific peptide geometries in gelation behavior. This research is significant for understanding the molecular basis of peptide self-recognition and its implications in biological processes like protein aggregation and folding (Lyon & Atkins, 2001).
Adsorption Processes of Amino Acids on Hydroxyapatite Surfaces
Exploring the adsorption behavior of amino acids, such as Gly and Glu, on hydroxyapatite surfaces provides insights into the mechanisms of biomineralization and the regulation of inorganic crystal growth by organic molecules. This research is foundational for developing biomimetic materials and understanding the interaction between organic molecules and inorganic surfaces at the atomic level (Pan et al., 2007).
Mechanism of Action
Future Directions
Biochemical Analysis
Biochemical Properties
H-gamma-Glu-Gly-Gly-OH interacts with several enzymes, proteins, and other biomolecules. It is involved in the homeostasis of glutathione, a major cellular antioxidant, and in the detoxification of xenobiotics in mammals . It is also known to function as a gamma-glutamyl acceptor .
Cellular Effects
This compound has been observed to elicit excitatory effects on neurons, likely by activating mainly the N-methyl-D-aspartate (NMDA) receptors . These effects were dependent on the integrity of synaptic transmission as they were blocked by tetrodotoxin (TTX) .
Molecular Mechanism
This compound partially activates NMDA receptors and exhibits better efficacy for NMDA receptors containing the GluN2B subunit . Moreover, at low concentration, this compound potentiated the responses of glutamate on NMDA receptors .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects are linked to GSH metabolism, as this compound can be a by-product of glutathione (GSH) breakdown after gamma-glutamyl transferase action .
Metabolic Pathways
This compound is involved in the metabolism of glutathione . It is synthesized through a two-step reaction at the expense of two molecules of ATP . The synthesis process involves two enzymes: gamma-glutamylcysteine synthetase (γ-ECS) and glutathione synthase (GSHS) .
Properties
IUPAC Name |
(2S)-2-amino-5-[[2-(carboxymethylamino)-2-oxoethyl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O6/c10-5(9(17)18)1-2-6(13)11-3-7(14)12-4-8(15)16/h5H,1-4,10H2,(H,11,13)(H,12,14)(H,15,16)(H,17,18)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAZIEYJAWTKLB-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NCC(=O)NCC(=O)O)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)NCC(=O)NCC(=O)O)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101317485 | |
Record name | γ-Glu-Gly-Gly | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101317485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13640-39-6 | |
Record name | γ-Glu-Gly-Gly | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13640-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | γ-Glu-Gly-Gly | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101317485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does the fragmentation pattern of H-gamma-Glu-Gly-Gly-OH differ from its alpha-linked counterpart, H-Glu-Gly-Gly-OH?
A1: The study by [] highlights distinct fragmentation pathways for these two isomers. Under low-energy collision conditions (metastable ion fragmentation), this compound predominantly loses ammonia (NH3) []. Furthermore, it tends to lose the entire C-terminal dipeptide moiety (H-Gly-Gly-OH) resulting in a fragment ion with m/z 130 []. Conversely, H-Glu-Gly-Gly-OH, the alpha-linked isomer, favors water (H2O) loss and generates the glutamic acid immonium ion (m/z 102) via the combined loss of H-Gly-Gly-OH and CO []. These distinct fragmentation patterns can be valuable for differentiating between alpha and gamma-linked glutamic acid residues within peptides.
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